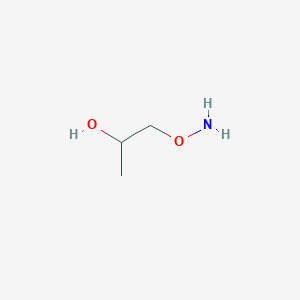
1-(Aminooxy)propan-2-ol
Übersicht
Beschreibung
1-(Aminooxy)propan-2-ol is a chemical compound with the molecular formula C3H9NO2 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of 1-(Aminooxy)propan-2-ol consists of carbon, hydrogen, nitrogen, and oxygen atoms . The InChI code for this compound is1S/C3H9NO2.ClH/c1-3(5)2-6-4;/h3,5H,2,4H2,1H3;1H . Physical And Chemical Properties Analysis
1-(Aminooxy)propan-2-ol has a molecular weight of 91.11 g/mol . It is a solid substance under normal conditions and should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
A series of compounds including derivatives of 1-(Aminooxy)propan-2-ol have been synthesized and studied for their affinity to beta-1 and beta-2 adrenoceptors. These studies aim to understand the cardioselectivity of beta-adrenoceptor blocking agents, which are crucial in the treatment of cardiovascular diseases. The research found that certain derivatives exhibit substantial cardioselectivity, making them potential candidates for therapeutic applications in heart-related conditions (Rzeszotarski et al., 1979); (Rzeszotarski et al., 1983).
Corrosion Inhibition
Tertiary amines derived from 1,3-di-amino-propan-2-ol have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds form a protective layer on the metal surface, effectively retarding anodic dissolution and showing promise as anodic inhibitors. This application is significant in industries where metal corrosion can lead to substantial economic losses and safety hazards (Gao et al., 2007).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds using derivatives of 1-(Aminooxy)propan-2-ol has led to the development of various heterocyclic substituted and aryloxy-amino propan-2-ols. These compounds have been explored for their potent activity and selectivity in various biological applications, demonstrating the versatility of 1-(Aminooxy)propan-2-ol derivatives in synthesizing bioactive molecules with potential pharmacological uses (Large & Smith, 1982).
Drug Delivery Systems
Innovative approaches in drug delivery have utilized the chemical properties of 1-(Aminooxy)propan-2-ol derivatives to modify natural polymers like chitosan. By grafting hydroxyethyl prop-2-enamide onto chitosan, researchers have developed novel drug delivery systems that can self-assemble into micelles, offering new possibilities for controlled drug release and enhanced therapeutic efficacy (Huang et al., 2013).
Photocatalytic Applications
The photocatalytic properties of polyoxometalates have been explored in the selective oxidation of organic compounds, with 1-(Aminooxy)propan-2-ol derivatives playing a role in these reactions. This research sheds light on the mechanisms of photocatalytic oxidation and the potential applications in environmental remediation and sustainable chemical synthesis (Mylonas et al., 1999).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally similar to propan-2-ol, which has bactericidal activity . More research is needed to identify the specific targets of 1-(Aminooxy)propan-2-ol.
Biochemical Pathways
1-(Aminooxy)propan-2-ol is a microbial metabolite, metabolized via propionaldehyde and acetaldehyde in a species of Pseudomonas
Action Environment
The action, efficacy, and stability of 1-(Aminooxy)propan-2-ol can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . More research is needed to fully understand how these and other environmental factors influence the compound’s action.
Eigenschaften
IUPAC Name |
1-aminooxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c1-3(5)2-6-4/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJYVTLJWDGQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CON)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600464 | |
| Record name | 1-(Aminooxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminooxy)propan-2-ol | |
CAS RN |
32380-74-8 | |
| Record name | 1-(Aminooxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(aminooxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




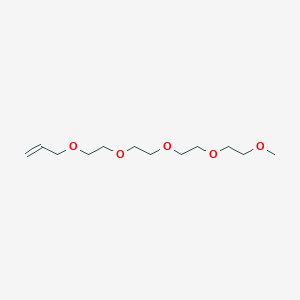
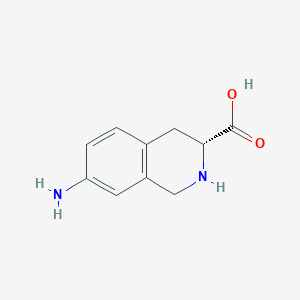


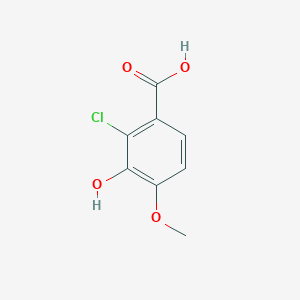

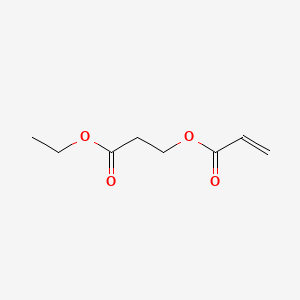

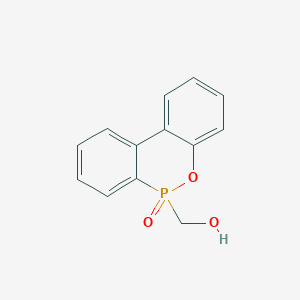

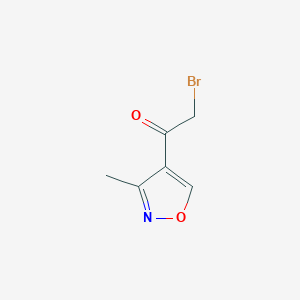
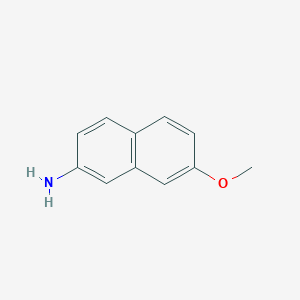
![2-Phenylthiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B1627623.png)